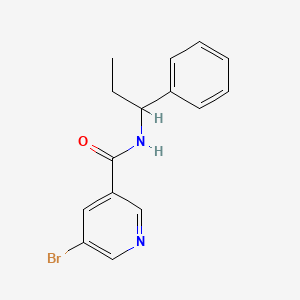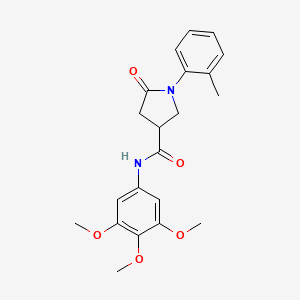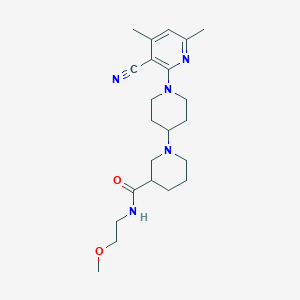
5-bromo-N-(1-phenylpropyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(1-phenylpropyl)nicotinamide, also known as BPN or 5-Bromo-NPPN, is a chemical compound that has gained attention in the scientific community due to its potential use as a neuroprotective agent.
作用機序
5-bromo-N-(1-phenylpropyl)nicotinamide's mechanism of action is not fully understood, but it is thought to involve the inhibition of oxidative stress and neuroinflammation, as well as the modulation of neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to increase levels of antioxidant enzymes, reduce levels of pro-inflammatory cytokines, and modulate the activity of neurotransmitter systems.
実験室実験の利点と制限
One advantage of using 5-bromo-N-(1-phenylpropyl)nicotinamide in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain experiments.
将来の方向性
Future research on 5-bromo-N-(1-phenylpropyl)nicotinamide could focus on further elucidating its mechanism of action, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, research could explore the potential use of this compound in other areas, such as cancer treatment or as a tool for studying neurotransmitter systems.
合成法
5-bromo-N-(1-phenylpropyl)nicotinamide can be synthesized through a simple one-pot reaction, involving the reaction of 5-bromo-2-chloronicotinic acid with 1-phenylpropan-1-amine in the presence of triethylamine and acetonitrile. The resulting product is a white crystalline powder, which can be purified through recrystallization.
科学的研究の応用
5-bromo-N-(1-phenylpropyl)nicotinamide has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and neuroinflammation. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
5-bromo-N-(1-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-2-14(11-6-4-3-5-7-11)18-15(19)12-8-13(16)10-17-9-12/h3-10,14H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONOHQUYCWEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5317024.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5317031.png)

![6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5317048.png)
![N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5317057.png)
![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5317060.png)

![(3S*,5S*)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-1-(2-phenylethyl)-3-piperidinecarboxylic acid](/img/structure/B5317081.png)
![2,5,8,8-tetramethyl-7,10-dihydro-1H,8H-pyrano[4'',3'':4',5']thieno[3',2':5,6]pyrimido[2,1-c][1,2,4]triazine-1,6(5H)-dione](/img/structure/B5317086.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5317090.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317095.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5317106.png)

![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)